1-(DIPHENYLAMINO)-3-[(1E)-{[(4-METHYLBENZENESULFONYL)METHYL]IMINO}(PHENYL)METHYL]THIOUREA
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Overview
Description
1-(DIPHENYLAMINO)-3-[(1E)-{[(4-METHYLBENZENESULFONYL)METHYL]IMINO}(PHENYL)METHYL]THIOUREA is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiourea core with multiple aromatic substituents, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(DIPHENYLAMINO)-3-[(1E)-{[(4-METHYLBENZENESULFONYL)METHYL]IMINO}(PHENYL)METHYL]THIOUREA typically involves the condensation of amines with isothiocyanates or the reaction of amines with carbon disulfide in the presence of a base . These reactions are often carried out in aqueous or organic solvents under controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize efficiency and minimize waste. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(DIPHENYLAMINO)-3-[(1E)-{[(4-METHYLBENZENESULFONYL)METHYL]IMINO}(PHENYL)METHYL]THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the thiourea core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
1-(DIPHENYLAMINO)-3-[(1E)-{[(4-METHYLBENZENESULFONYL)METHYL]IMINO}(PHENYL)METHYL]THIOUREA has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(DIPHENYLAMINO)-3-[(1E)-{[(4-METHYLBENZENESULFONYL)METHYL]IMINO}(PHENYL)METHYL]THIOUREA exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic rings and thiourea core allow it to form stable complexes with these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 1-(4-(DIPHENYLAMINO)PHENYL)ETHANONE
- 4-METHOXY-2-((4-(1,2,2-TRIPHENYLVINYL)PHENYL)IMINO)METHYLPHENOL
Uniqueness: 1-(DIPHENYLAMINO)-3-[(1E)-{[(4-METHYLBENZENESULFONYL)METHYL]IMINO}(PHENYL)METHYL]THIOUREA stands out due to its specific combination of aromatic substituents and thiourea core, which confer unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and reactivity.
Properties
IUPAC Name |
1-[(E)-N-[(4-methylphenyl)sulfonylmethyl]-C-phenylcarbonimidoyl]-3-(N-phenylanilino)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O2S2/c1-22-17-19-26(20-18-22)36(33,34)21-29-27(23-11-5-2-6-12-23)30-28(35)31-32(24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-20H,21H2,1H3,(H2,29,30,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVFVHBQJHWCRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CN=C(C2=CC=CC=C2)NC(=S)NN(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C/N=C(\C2=CC=CC=C2)/NC(=S)NN(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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